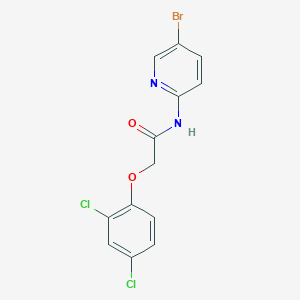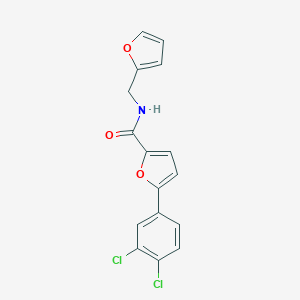
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as DESI, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DESI is a small molecule that can selectively bind to certain proteins, making it a promising candidate for drug development.
Wirkmechanismus
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide works by selectively binding to certain proteins, specifically the oncogenic transcription factor MYC and the chaperone protein HSP90. By binding to these proteins, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can disrupt their function and inhibit the growth of cancer cells. Additionally, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to inhibit the aggregation of misfolded proteins, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have minimal toxicity and is well-tolerated in animal models. It has been shown to have a low binding affinity for off-target proteins, making it a promising candidate for drug development. Additionally, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have a long half-life, which is beneficial for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is its selectivity for certain proteins, which allows for targeted drug development. Additionally, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has a low risk of toxicity and is well-tolerated in animal models. However, one limitation of 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is its relatively complex synthesis process, which may limit its scalability for large-scale drug development.
Zukünftige Richtungen
There are several potential future directions for 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide research. One area of interest is in developing 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide derivatives with improved binding affinity and selectivity for certain proteins. Additionally, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide could be studied for its potential use in treating other diseases, such as infectious diseases and autoimmune disorders. Finally, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide could be studied for its potential use in combination therapy with other drugs to enhance its effectiveness.
Synthesemethoden
The synthesis of 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 2,5-diethoxybenzenesulfonyl chloride with pyridine-3-carboxaldehyde, followed by the addition of ammonium acetate and reduction with sodium borohydride. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by selectively binding to certain proteins that are overexpressed in cancer cells. 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from damage.
Eigenschaften
Molekularformel |
C16H20N2O4S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S/c1-3-21-14-7-8-15(22-4-2)16(10-14)23(19,20)18-12-13-6-5-9-17-11-13/h5-11,18H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
MSRBGACACMLQPA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CN=CC=C2 |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)


![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)




![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)